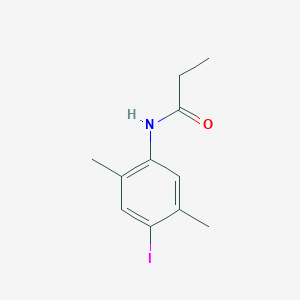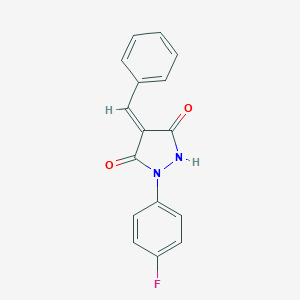![molecular formula C21H22IN5O2S B301660 N-{1-[5-({2-[(4-iodo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B301660.png)
N-{1-[5-({2-[(4-iodo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{1-[5-({2-[(4-iodo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide, also known as ITSA-1, is a small molecule inhibitor that has been developed to target the protein kinase C (PKC) signaling pathway. This pathway is involved in a range of cellular processes, including cell growth, proliferation, differentiation, and survival. The inhibition of this pathway has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.
Mécanisme D'action
N-{1-[5-({2-[(4-iodo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide works by inhibiting the PKC signaling pathway, which is involved in a range of cellular processes. PKC is a family of serine/threonine kinases that are activated by various stimuli, including growth factors, hormones, and neurotransmitters. The activation of PKC leads to the phosphorylation of various downstream targets, which can affect cell growth, proliferation, differentiation, and survival. N-{1-[5-({2-[(4-iodo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide inhibits PKC by binding to the C1 domain of the enzyme, which is responsible for its activation.
Biochemical and Physiological Effects
The inhibition of PKC by N-{1-[5-({2-[(4-iodo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide can have a range of biochemical and physiological effects. For example, it can lead to the inhibition of cell growth and proliferation, as well as the induction of apoptosis. It can also affect glucose metabolism, as it has been shown to improve glucose tolerance and insulin sensitivity in animal models. In addition, N-{1-[5-({2-[(4-iodo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide can protect against neuronal cell death in models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-{1-[5-({2-[(4-iodo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide for lab experiments is its specificity for PKC. This allows researchers to study the effects of PKC inhibition in a range of cellular processes, without affecting other signaling pathways. In addition, N-{1-[5-({2-[(4-iodo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide has been shown to be effective in a range of disease models, making it a useful tool for studying the potential therapeutic applications of PKC inhibition. However, one limitation of N-{1-[5-({2-[(4-iodo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide is its relatively low potency, which can make it difficult to achieve complete PKC inhibition at low concentrations.
Orientations Futures
There are several future directions for the study of N-{1-[5-({2-[(4-iodo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide and its potential therapeutic applications. One area of research is the development of more potent derivatives of N-{1-[5-({2-[(4-iodo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide, which could improve its efficacy in disease models. In addition, further studies are needed to fully understand the biochemical and physiological effects of N-{1-[5-({2-[(4-iodo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide, and how they relate to its potential therapeutic applications. Finally, the development of new drug delivery systems could help to improve the efficacy and specificity of N-{1-[5-({2-[(4-iodo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide in vivo.
Méthodes De Synthèse
The synthesis of N-{1-[5-({2-[(4-iodo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide involves a multi-step process that includes the reaction of 4-iodo-2-methylphenylamine with ethyl 2-bromoacetate to form the corresponding ester. This ester is then reacted with thiosemicarbazide to give the thiosemicarbazone, which is subsequently treated with acetic anhydride to form the corresponding 4-methyl-4H-1,2,4-triazole-3-thiol. This thiol is then reacted with 2-(bromomethyl)-4-methylphenyl isocyanate to give the final product, N-{1-[5-({2-[(4-iodo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide.
Applications De Recherche Scientifique
N-{1-[5-({2-[(4-iodo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide has been extensively studied for its potential therapeutic applications in a range of diseases. For example, it has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and pancreatic cancer cells. It has also been shown to have potential applications in the treatment of diabetes, as it can improve glucose tolerance and insulin sensitivity in animal models. In addition, N-{1-[5-({2-[(4-iodo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide has been investigated for its potential neuroprotective effects, as it can protect against neuronal cell death in models of neurodegenerative diseases.
Propriétés
Nom du produit |
N-{1-[5-({2-[(4-iodo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide |
|---|---|
Formule moléculaire |
C21H22IN5O2S |
Poids moléculaire |
535.4 g/mol |
Nom IUPAC |
N-[1-[5-[2-(4-iodo-2-methylanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]ethyl]benzamide |
InChI |
InChI=1S/C21H22IN5O2S/c1-13-11-16(22)9-10-17(13)24-18(28)12-30-21-26-25-19(27(21)3)14(2)23-20(29)15-7-5-4-6-8-15/h4-11,14H,12H2,1-3H3,(H,23,29)(H,24,28) |
Clé InChI |
SMWJNHRLPVVRMJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)I)NC(=O)CSC2=NN=C(N2C)C(C)NC(=O)C3=CC=CC=C3 |
SMILES canonique |
CC1=C(C=CC(=C1)I)NC(=O)CSC2=NN=C(N2C)C(C)NC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B301577.png)



![2-[(5-Ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B301585.png)
![N-[4-(diethylsulfamoyl)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B301586.png)
![2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B301587.png)
![2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B301588.png)
![N-[2-(4-morpholinyl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B301590.png)



![1-(3-Chloro-4-fluorophenyl)-4-{[5-(4-chlorophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B301600.png)
![1-(3-Chloro-4-fluorophenyl)-4-{[5-(3-chlorophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B301601.png)